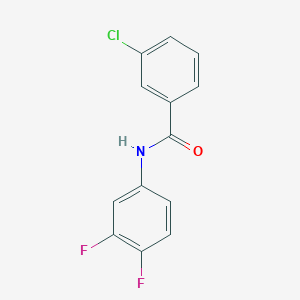

3-chloro-N-(3,4-difluorophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(3,4-difluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF2NO/c14-9-3-1-2-8(6-9)13(18)17-10-4-5-11(15)12(16)7-10/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUXJIQKMRJZOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 Chloro N 3,4 Difluorophenyl Benzamide

Optimized Synthetic Routes for 3-chloro-N-(3,4-difluorophenyl)benzamide

The primary method for synthesizing this compound is the acylation of 3,4-difluoroaniline (B56902) with a reactive derivative of 3-chlorobenzoic acid. The efficiency and scalability of this transformation depend heavily on the chosen reaction conditions and reagents.

The most conventional route for synthesizing this compound involves the reaction between 3-chlorobenzoyl chloride and 3,4-difluoroaniline. This reaction, a variation of the Schotten-Baumann reaction, is typically performed in an aprotic solvent in the presence of a base, such as triethylamine (B128534) or pyridine. The function of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, driving the reaction toward completion.

Modern synthetic chemistry offers several alternative methods that avoid the use of acyl chlorides, which can be moisture-sensitive. These methods often involve the direct coupling of the carboxylic acid (3-chlorobenzoic acid) with the amine (3,4-difluoroaniline) using a variety of coupling agents and catalysts.

Carbodiimide Coupling: Reagents like N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used with an activator such as 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under mild conditions. google.com This approach converts the carboxylic acid into a more reactive intermediate in situ, which then readily reacts with the amine. google.com

Phosphonium (B103445) Salt-Based Coupling: Reagents based on phosphonium salts are highly effective for amide synthesis. A common strategy involves the in-situ generation of chloro- and imido-phosphonium salts from reagents like triphenylphosphine (B44618) (PPh3) and N-chlorophthalimide (NCPhth), which activate the carboxylic acid for amidation. acs.orgnih.gov These reactions typically proceed at room temperature and offer good to excellent yields. nih.gov

Boron-Based Catalysis: Catalytic systems using boronic acids have emerged as effective tools for direct amidation. mdpi.comsci-hub.st These catalysts can activate carboxylic acids toward nucleophilic attack by amines, often under relatively mild conditions. sci-hub.st

Silyl-Amide Reagents: An alternative strategy involves the use of alkali-metal silyl-amides, such as Lithium bis(trimethylsilyl)amide (LiHMDS), which can serve as a nitrogen source in reactions with aroyl chlorides. nih.gov This method is noted for its high selectivity and very short reaction times at room temperature. nih.gov

The choice of solvent can also play a critical role. Anhydrous polar aprotic solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724), or ethyl acetate (B1210297) are commonly employed to ensure the reactivity of the intermediates and prevent hydrolysis. acs.org

| Method | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Acyl Chloride (Schotten-Baumann) | 3-chlorobenzoyl chloride, 3,4-difluoroaniline, Triethylamine | DCM, Room Temp | Cost-effective, Simple, Scalable |

| Carbodiimide Coupling | 3-chlorobenzoic acid, 3,4-difluoroaniline, DIC, HOBt | DCM or DMF, Room Temp | Mild conditions, High yields google.com |

| Phosphonium Salt Coupling | 3-chlorobenzoic acid, 3,4-difluoroaniline, PPh3, NCPhth | Acetonitrile, Room Temp, 12h acs.org | High reactivity, Good yields nih.gov |

| Boron-Catalyzed Amidation | 3-chlorobenzoic acid, 3,4-difluoroaniline, Boronic acid catalyst | Toluene (B28343), Reflux mdpi.com | Catalytic, Avoids stoichiometric activators |

For laboratory-scale research, achieving high purity and yield is paramount. Yields can be optimized by carefully controlling reaction parameters such as stoichiometry, temperature, and reaction time. acs.org In the acyl chloride method, ensuring the complete neutralization of the HCl byproduct is crucial for driving the reaction equilibrium towards the product. For coupling reactions, precise control over the equivalents of the coupling agent and activator is necessary to minimize side reactions and maximize the conversion of the limiting reagent.

When considering scalability, the cost and availability of reagents become more significant. The acyl chloride method is often favored for large-scale synthesis due to the relatively low cost of 3-chlorobenzoyl chloride and the simplicity of the procedure and workup. In contrast, complex coupling reagents, while offering high yields and mild conditions, can be prohibitively expensive for industrial production. google.com

Purification strategies also differ with scale. At the research level, column chromatography is frequently used to obtain highly pure material. nih.gov For larger quantities, purification via recrystallization is often more practical and economical. researchgate.net The choice of crystallization solvent is critical for achieving both high purity and good recovery of the final product.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues is essential for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials. Analogues of this compound can be created by modifying either the chlorobenzoyl or the difluorophenyl portions of the molecule.

| Starting Benzoyl Derivative | Resulting Analogue Name | Type of Modification |

|---|---|---|

| 4-Chlorobenzoyl chloride | 4-chloro-N-(3,4-difluorophenyl)benzamide | Isomeric substitution nih.gov |

| 2-Chlorobenzoyl chloride | 2-chloro-N-(3,4-difluorophenyl)benzamide | Isomeric substitution |

| 3-Nitrobenzoyl chloride | N-(3,4-difluorophenyl)-3-nitrobenzamide | Electronic modification (EWG) |

| 3-Methylbenzoyl chloride | N-(3,4-difluorophenyl)-3-methylbenzamide | Electronic modification (EDG) |

| 3,5-Dichlorobenzoyl chloride | 3,5-dichloro-N-(3,4-difluorophenyl)benzamide | Additional steric/electronic bulk |

Derivatization of the difluorophenyl group is achieved by using analogues of 3,4-difluoroaniline in the amidation reaction. This allows for probing the effects of substituents on the aniline (B41778) ring. The electronic nature of the aniline derivative is critical, as its nucleophilicity directly impacts the rate and success of the amide bond formation. A variety of substituted anilines can be employed to introduce different functional groups. For instance, studies on related N-phenylbenzamides have utilized anilines with methyl or additional chloro substituents. researchgate.netnih.gov More complex aniline precursors can also be synthesized to introduce diverse functionalities. nih.gov

| Starting Aniline Derivative | Resulting Analogue Name | Type of Modification |

|---|---|---|

| 3-Chloroaniline | 3-chloro-N-(3-chlorophenyl)benzamide nih.gov | Substitution of fluorine |

| 3-Methylaniline | 3-chloro-N-(3-methylphenyl)benzamide researchgate.net | Substitution of fluorine |

| 2,5-Difluoroaniline | 3-chloro-N-(2,5-difluorophenyl)benzamide | Isomeric fluorine substitution |

| 4-Aminophenol | 3-chloro-N-(4-hydroxyphenyl)benzamide | Introduction of H-bonding group |

The efficiency of the amidation reaction and the purity of the resulting product are significantly influenced by the electronic and steric nature of substituents on both aromatic rings.

Electronic Effects: The reaction involves the nucleophilic attack of the amine on an electrophilic carbonyl carbon. Therefore, electron-withdrawing groups (EWGs) on the benzoyl ring increase the electrophilicity of the carbonyl carbon, generally leading to faster reaction rates. Conversely, electron-donating groups (EDGs) on the benzoyl ring can slow the reaction. On the aniline ring, EDGs increase the nucleophilicity of the nitrogen atom, accelerating the reaction, while EWGs decrease its nucleophilicity, making the reaction more difficult. nih.gov Theoretical studies confirm that substituents with strong electron-withdrawing ability on an aryl ring generally lower the energy barrier for amination. nih.gov

Advanced Purification Techniques for Research-Grade this compound and Analogues

Achieving research-grade purity for this compound and its analogues necessitates the use of advanced purification techniques to remove starting materials, byproducts, and other impurities. The choice of method depends on the nature of the impurities and the scale of the purification.

Recrystallization

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For amides, which are polar compounds, a range of solvents can be considered. rochester.edu

Common solvents for the recrystallization of benzamide (B126) derivatives include ethanol, methanol (B129727), acetone, and ethyl acetate. pitt.edu In some cases, a mixture of solvents is employed to achieve the desired solubility profile. For example, a common strategy is to dissolve the compound in a good solvent and then add a poor solvent until the solution becomes cloudy, followed by heating to redissolve and slow cooling to induce crystallization. rochester.edu For aromatic compounds, solvents like toluene can also be effective. youtube.com The choice of solvent can also influence the crystalline form of the compound, which may have different physical properties. researchgate.net

The following table provides a list of common solvents and their general applicability for the recrystallization of amides.

| Solvent | Polarity | Suitability for Amides |

| Water | High | Suitable for some polar amides and salts |

| Ethanol/Methanol | High | Generally good solvents for amides |

| Acetone | Medium | Can be effective, but solubility may be high |

| Ethyl Acetate | Medium | Often a good choice for esters and can work for amides |

| Toluene | Low | Suitable for less polar or aromatic compounds |

| Hexane/Heptane | Low | Typically used as an anti-solvent in a solvent mixture |

Chromatographic Methods

For more challenging separations or when dealing with complex mixtures, chromatographic techniques are indispensable.

Flash Column Chromatography: This is a common purification method used in synthetic chemistry labs. It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of one or more solvents. The components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. For benzamide derivatives, solvent systems such as ethyl acetate/hexanes are frequently used. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC): When very high purity is required, preparative HPLC is the method of choice. labcompare.com It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of material. thermofisher.com This technique offers high resolution and is capable of separating closely related impurities from the main product. labcompare.comresearchgate.net

The development of a preparative HPLC method often begins with analytical scale experiments to determine the optimal stationary phase and mobile phase composition. labcompare.com Reversed-phase chromatography, with stationary phases like C18 and mobile phases consisting of acetonitrile or methanol and water, is common for purifying compounds of moderate polarity like benzamides. The choice between acetonitrile and methanol can affect the selectivity of the separation. labcompare.com The method can be scaled up from analytical to semi-preparative and then to full preparative scale to obtain the desired amount of purified compound. thermofisher.com Modern preparative HPLC systems are equipped to handle large volumes of solvents and collect purified fractions efficiently. ardena.comyoutube.com

The following table summarizes the key features of these advanced purification techniques.

| Technique | Principle | Typical Application | Advantages |

| Recrystallization | Differential solubility | Purification of solid compounds | Cost-effective, scalable, can yield high purity |

| Flash Column Chromatography | Adsorption/partition | Routine purification of reaction mixtures | Fast, versatile, good for moderate to large scale |

| Preparative HPLC | Partition/adsorption | High-purity isolation of compounds | High resolution, automated, applicable to a wide range of compounds |

Molecular Interactions and Mechanistic Studies of 3 Chloro N 3,4 Difluorophenyl Benzamide

Investigation of Potential Molecular Targets and Binding Affinities for 3-chloro-N-(3,4-difluorophenyl)benzamide

Detailed investigations into the specific molecular targets and binding affinities of this compound are not extensively documented in peer-reviewed literature. However, research on structurally related benzamide (B126) compounds can offer insights into potential areas of interaction.

Enzyme Inhibition Studies (e.g., Kinases, Proteases)

There is currently a lack of specific data from enzyme inhibition studies for this compound. General studies on benzamide derivatives have shown that this chemical scaffold can interact with various enzymes. For instance, certain N-substituted benzamides have been explored as inhibitors of enzymes like tyrosinase, which is involved in melanin synthesis. However, without direct experimental evidence, the specific enzyme inhibitory profile of this compound remains uncharacterized.

Protein-Ligand Interaction Analyses

Detailed analyses of the protein-ligand interactions of this compound are not currently published. Such studies, which often involve techniques like X-ray crystallography or computational modeling, are crucial for understanding the precise binding mode of a compound to its protein target. While the crystal structure of related benzamide compounds has been determined in some contexts, this information is not available for this compound.

Elucidation of Cellular Mechanisms of Action of this compound (In Vitro Models)

The cellular mechanisms of action for this compound in in vitro models have not been specifically elucidated in published research. Studies on other N-substituted benzamides have, however, revealed impacts on fundamental cellular processes.

Cellular Pathway Modulation Studies (e.g., Apoptosis, Cell Cycle)

While direct studies on this compound are lacking, research on other N-substituted benzamides has demonstrated the ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. For example, some benzamides have been shown to induce a G2/M cell cycle block, which precedes the onset of apoptosis. These effects are often associated with the activation of caspase cascades, key mediators of apoptosis. The relevance of these findings to this compound would require direct experimental verification.

Subcellular Localization Investigations

There is no available information regarding the subcellular localization of this compound. Understanding where a compound localizes within a cell (e.g., nucleus, mitochondria, cytoplasm) is critical for understanding its mechanism of action.

Gene Expression Profiling in Response to this compound Exposure

Direct studies detailing the gene expression profiles following exposure to this compound are not currently available. However, the broader field of toxicogenomics establishes that chemical-specific patterns of altered gene expression can be identified through high-density microarray analysis of tissues from exposed organisms nih.gov. This approach allows for the classification of toxicants and provides significant mechanistic insights nih.gov. For instance, studies have shown that different classes of compounds, such as peroxisome proliferators and enzyme inducers, produce distinct gene expression profiles in rat liver tissue nih.gov.

Future research on this compound would benefit from such gene expression profiling to elucidate its mechanism of action and potential biological targets. By analyzing the upregulation and downregulation of specific genes and pathways, researchers could identify the cellular processes affected by this compound. This information would be invaluable for understanding its pharmacological or toxicological effects.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Although specific SAR studies for derivatives of this compound are limited, research on analogous benzamide series provides valuable insights into how structural modifications can influence biological activity.

The engagement of benzamide derivatives with their molecular targets is highly sensitive to the nature and position of substituents on both the benzoyl and phenyl rings. For example, in a series of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetamide derivatives, which share a difluoro-substituted scaffold, a wide range of functional groups were tolerated without losing potent affinity for the V2 receptor nih.gov. This suggests a degree of structural flexibility in the binding pocket of the target.

In the context of N-phenylbenzamide derivatives as antiviral agents, modifications at the C-3 position of the benzoyl ring have been explored to investigate the importance of the amide group for activity mdpi.com. For a series of N-phenylbenzamide and N-phenylacetophenone compounds, specific substitutions led to considerable anti-HCV and anti-EV71 activity medchemexpress.com.

Preclinical studies on various benzamide derivatives have established clear correlations between their structural features and biological activities. For instance, in a series of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole, certain compounds exhibited significant larvicidal and fungicidal activities nih.govmdpi.com. The nature of the substituent on the aniline (B41778) ring was found to be a key determinant of these activities nih.gov.

The following interactive table summarizes the preclinical biological activities of some N-phenylbenzamide derivatives, highlighting the influence of different substituents.

| Compound Series | Substituent Modification | Preclinical Biological Activity | Reference |

| N-phenylbenzamide derivatives | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Active against several EV 71 strains | mdpi.com |

| Benzamides with pyridine-linked 1,2,4-oxadiazole | 2-fluoro substitution on the aniline ring | Good fungicidal activity | mdpi.com |

| N-substituted p-fluorobenzencarboxyamides | Trifluoromethyl substitution | Good activity against yeasts and hyphomycetes | nih.gov |

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target nih.gov. While a specific pharmacophore model for the this compound series has not been reported, models developed for other benzamide series can offer insights.

For instance, a five-featured pharmacophore model was developed for three-substituted benzamide derivatives as FtsZ inhibitors, which included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings nih.gov. Another study on N-benzyl benzamide derivatives as melanogenesis inhibitors utilized a 3D pharmacophore model to understand the ligand-receptor interactions nih.gov.

These models typically highlight the importance of the amide linkage for hydrogen bonding and the aromatic rings for hydrophobic and π-π stacking interactions. For the this compound series, a pharmacophore model would likely include features representing the chloro and difluoro substituents, which can influence electronic properties and potential halogen bonding interactions.

The development of a specific pharmacophore model for this series would be a valuable step in designing novel derivatives with potentially enhanced or more selective biological activities.

Computational Chemistry and Molecular Modeling of 3 Chloro N 3,4 Difluorophenyl Benzamide

Conformational Analysis and Energy Landscapes of 3-chloro-N-(3,4-difluorophenyl)benzamide

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. Conformational analysis of this compound is the first step in understanding its molecular behavior. This analysis involves identifying the stable conformations (rotational isomers or rotamers) of the molecule and mapping the energy landscape associated with the rotation around its flexible bonds.

The primary flexible bonds in this compound are the amide bond (C-N) and the bonds connecting the phenyl rings to the amide group. While the amide bond itself has a significant barrier to rotation due to its partial double bond character, the dihedral angles between the amide plane and the two aromatic rings are of particular interest.

A systematic conformational search using computational methods like molecular mechanics (MM) or quantum mechanics (QM) can be performed to identify the low-energy conformations of this compound. The resulting energy landscape would illustrate the relative energies of different conformers and the energy barriers separating them. This information is crucial for understanding which conformations are likely to be present under physiological conditions and which are energetically favorable for binding to a biological target.

Table 1: Predicted Key Dihedral Angles in Low-Energy Conformers of this compound

| Dihedral Angle | Predicted Range (degrees) | Significance |

| C(benzoyl)-C-N-C(aniline) | 150-180 | Defines the overall planarity and shape of the molecule. |

| O=C-N-H | ~180 | The trans conformation of the amide bond is generally favored. |

| C(ring)-C(benzoyl)-C(amide)-N | 0-45 | Determines the orientation of the 3-chlorobenzoyl group. |

| C(amide)-N-C(aniline)-C(ring) | 0-45 | Determines the orientation of the 3,4-difluorophenyl group. |

Molecular Docking Simulations for Predicted Biological Targets of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict the binding mode of a ligand to a protein target.

Given the structural similarities of this compound to other bioactive benzanilides, potential biological targets can be hypothesized. For instance, related compounds have shown activity as inhibitors of enzymes like monoamine oxidase-B (MAO-B), which is a target for anti-Parkinsonian agents. asiapharmaceutics.info Other potential targets could include kinases, which are often implicated in cancer and inflammatory diseases.

Binding Mode Prediction and Interaction Analysis

Once a potential biological target is identified, molecular docking simulations can be performed to predict how this compound might bind to its active site. The simulation will generate a series of possible binding poses, which are then ranked based on a scoring function.

The analysis of the top-ranked binding poses would reveal key molecular interactions between the ligand and the protein. These interactions can include:

Hydrogen bonds: The amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions are crucial for anchoring the ligand in the binding pocket.

Halogen bonds: The chlorine and fluorine atoms on the phenyl rings can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Hydrophobic interactions: The aromatic rings of the compound can engage in hydrophobic interactions with nonpolar residues in the active site.

Pi-pi stacking: The phenyl rings can also interact with aromatic residues of the protein through pi-pi stacking.

Scoring Function Evaluation for Ligand-Target Complexes

Scoring functions are mathematical models used to approximate the binding affinity of a ligand to a protein. They are a critical component of molecular docking programs. The scores are typically expressed in units of energy (e.g., kcal/mol), with lower scores indicating a more favorable binding interaction.

Different docking programs use various scoring functions, and the choice of scoring function can influence the results. Therefore, it is often advisable to use multiple scoring functions to evaluate the predicted binding poses. The evaluation of these scores helps in prioritizing ligands for further experimental testing.

Table 2: Hypothetical Docking Results for this compound against a Predicted Target

| Docking Program | Scoring Function | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| AutoDock Vina | Vina Score | -8.5 | Tyr435, Gln206, Cys172 |

| GOLD | GoldScore | 75.2 | Phe343, Leu171 |

| Glide | GlideScore | -9.2 | Tyr398, Ile199 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are valuable tools for understanding which molecular properties are important for activity and for predicting the activity of new, untested compounds.

To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with known biological activity against a specific target would be required. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors can be classified into several categories:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, molecular connectivity indices, etc.

3D descriptors: Molecular shape indices, surface area, volume, etc.

Physicochemical descriptors: LogP, polar surface area, etc.

Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical relationship between the descriptors and the biological activity is established. A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and a high predictive ability, often assessed through cross-validation (Q²).

Molecular Dynamics Simulations for Understanding Receptor-3-chloro-N-(3,4-difluorophenyl)benzamide Complexes

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motions and conformational changes.

An MD simulation of the this compound-receptor complex, starting from a docked pose, can be used to:

Assess the stability of the binding mode predicted by docking.

Investigate the flexibility of the ligand and the protein in the active site.

Identify key residues that are important for stabilizing the complex.

Calculate the binding free energy of the ligand to the receptor, which can provide a more accurate estimate of binding affinity than docking scores.

Analysis of the MD trajectory, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms, can provide valuable information about the stability and dynamics of the complex.

Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling for Research Design

In the early stages of drug discovery, it is crucial to consider the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Poor ADME properties are a major cause of drug failure in clinical trials. Computational methods can be used to predict the ADME properties of a compound before it is synthesized, helping to guide the design of molecules with a higher probability of success. nih.gov

For this compound, various ADME parameters can be predicted using in-silico tools:

Absorption: Parameters such as Caco-2 cell permeability and human intestinal absorption (HIA) can be predicted. Lipinski's rule of five is a commonly used filter to assess the druglikeness of a compound based on properties related to absorption. nih.gov

Distribution: Predictions of plasma protein binding and blood-brain barrier (BBB) penetration can be made. nih.gov

Metabolism: The sites of metabolism by cytochrome P450 enzymes can be predicted, which is important for understanding the metabolic stability of the compound.

Excretion: While direct prediction of excretion pathways is challenging, properties like solubility can provide an indication.

Table 3: Predicted ADME Properties of this compound

| ADME Property | Predicted Value/Classification | Implication for Research Design |

| Molecular Weight | 267.66 g/mol | Favorable for oral absorption (Lipinski's rule). |

| LogP | ~3.5 | Good balance between solubility and permeability. |

| Hydrogen Bond Donors | 1 | Favorable for oral absorption (Lipinski's rule). |

| Hydrogen Bond Acceptors | 1 | Favorable for oral absorption (Lipinski's rule). |

| Polar Surface Area (PSA) | ~29.1 Ų | Likely good cell permeability. |

| Blood-Brain Barrier Penetration | Prediction varies with model | Important to consider if CNS activity is desired or to be avoided. |

| Cytochrome P450 Inhibition | Model-dependent prediction | Potential for drug-drug interactions. |

By integrating these computational predictions, researchers can make more informed decisions in the design and prioritization of analogues of this compound for synthesis and experimental evaluation.

Preclinical Biological Activity Assessment of 3 Chloro N 3,4 Difluorophenyl Benzamide in Vitro and Animal Models

In Vitro Screening for Specific Biological Activities of Analogous Benzamide (B126) Derivatives

In vitro studies are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular or molecular level. These assays are crucial for identifying potential therapeutic applications and understanding the mechanism of action.

Cell-Based Assays (e.g., Antiproliferative, Antimicrobial, Anti-inflammatory)

Cell-based assays utilize living cells to assess the effects of a compound on cellular processes. For benzamide derivatives, these assays have revealed a range of biological activities.

Antiproliferative Activity:

Numerous benzamide analogues have been investigated for their potential as anticancer agents. For instance, a novel benzamide derivative, VKNG-2 , has been shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, a protein associated with multidrug resistance. researchgate.netnih.gov In vitro studies demonstrated that VKNG-2 could reverse resistance to drugs like mitoxantrone and SN-38 in the S1-M1-80 colon cancer cell line. nih.gov

Another study focused on 4-methylbenzamide derivatives containing 2,6-substituted purines as potential protein kinase inhibitors. nih.gov Compounds 7 and 10 from this series, which feature two chlorine atoms on the purine ring, exhibited high antiproliferative activity against a panel of cancer cell lines, with the highest potency observed against the K562 leukemic cell line. nih.gov

| Compound | Cell Line | Activity | IC50 Value |

|---|---|---|---|

| VKNG-2 (5 µM) | S1-M1-80 (Colon Cancer) | Reverses resistance to Mitoxantrone | 70-fold increase in efficacy |

| VKNG-2 (5 µM) | S1-M1-80 (Colon Cancer) | Reverses resistance to SN-38 | 112-fold increase in efficacy |

| Compound 7 (2,6-dichloropurine derivative) | K562 (Leukemia) | Antiproliferative | 2.27 µM |

| Compound 7 (2,6-dichloropurine derivative) | HL-60 (Leukemia) | Antiproliferative | 1.42 µM |

| Compound 10 (2,6-dichloropurine derivative) | K562 (Leukemia) | Antiproliferative | 2.53 µM |

| Compound 10 (2,6-dichloropurine derivative) | HL-60 (Leukemia) | Antiproliferative | 1.52 µM |

Antimicrobial Activity:

The benzamide scaffold is also a component of many compounds with antimicrobial properties. A study on fluorobenzoylthiosemicarbazides, which are structurally related to benzamides, demonstrated their antibacterial activity against Gram-positive bacteria. nih.gov Specifically, trifluoromethyl derivatives 15a , 15b , and 16b were active against both reference strains and pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus clinical isolates. nih.gov

Similarly, a series of N-phenylbenzamides were synthesized and tested for their antibacterial and antifungal activities, showing inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com Another study on fluorinated benzimidazole derivatives found that compounds with fluoro-substitutions had good antibacterial and antifungal properties. acgpubs.orgacgpubs.org

| Compound Series | Microorganism | Activity | MIC Range (µg/mL) |

|---|---|---|---|

| Trifluoromethyl-fluorobenzoylthiosemicarbazides (15a, 15b, 16b) | Staphylococcus aureus (MSSA & MRSA) | Antibacterial | 7.82 - 31.25 |

| Fluorinated Benzimidazoles (Compound 18) | Gram-negative bacteria | Antibacterial | 31.25 |

| Fluorinated Benzimidazoles (Compounds 14 & 18) | Bacillus subtilis | Antibacterial | 7.81 |

Anti-inflammatory Activity:

Benzamide derivatives have also been evaluated for their anti-inflammatory potential. A series of substituted benzamides related to Parsalmide were tested for their in vitro activity on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. Certain compounds were found to inhibit both enzymes, indicating potential anti-inflammatory effects.

Enzyme Assays and Functional Bioassays

Enzyme assays are used to determine the ability of a compound to modulate the activity of a specific enzyme. This is a common approach to identify drug candidates with a well-defined mechanism of action.

For example, a series of benzenesulfonamides carrying a benzamide moiety were designed and synthesized as potential inhibitors of carbonic anhydrase (CA) and acetylcholinesterase (AChE). nih.gov In vitro enzyme assays showed that these compounds had significant inhibitory potential against human carbonic anhydrase I and II (hCA I and hCA II) and AChE at nanomolar concentrations. nih.gov

In a different study, benzamide derivatives were investigated as histone deacetylase (HDAC) inhibitors. nih.gov Compound 7j from this series showed potent inhibition of HDAC1, HDAC2, and HDAC3 isoforms, with IC50 values in the sub-micromolar to low micromolar range. nih.gov

| Compound | Enzyme Target | Inhibitory Activity (Ki or IC50) |

|---|---|---|

| Compound 3g (Benzenesulfonamide-benzamide hybrid) | hCA I | Ki = 4.07 ± 0.38 nM |

| Compound 3c (Benzenesulfonamide-benzamide hybrid) | hCA II | Ki = 10.68 ± 0.98 nM |

| Compound 3f (Benzenesulfonamide-benzamide hybrid) | AChE | Ki = 8.91 ± 1.65 nM |

| Compound 7j (Benzamide-based HDAC inhibitor) | HDAC1 | IC50 = 0.65 µM |

| Compound 7j (Benzamide-based HDAC inhibitor) | HDAC2 | IC50 = 0.78 µM |

| Compound 7j (Benzamide-based HDAC inhibitor) | HDAC3 | IC50 = 1.70 µM |

In Vivo Efficacy Studies in Relevant Animal Models (non-clinical, mechanistic focus)

Following promising in vitro results, compounds are advanced to in vivo studies in animal models to assess their efficacy and to understand their physiological effects in a living organism.

Proof-of-Concept Studies for Target Engagement in Animal Models

Proof-of-concept studies aim to demonstrate that a compound can produce a desired therapeutic effect in an animal model of a specific disease. For anti-inflammatory benzamides, a classical in vivo assay is the carrageenan-induced rat paw edema model. In this model, the ability of a compound to reduce swelling is a measure of its anti-inflammatory efficacy.

In the context of oncology, a series of 4-(2-pyrimidinylamino)benzamide derivatives were developed as inhibitors of the Hedgehog signaling pathway. nih.gov Selected compounds were evaluated in a mouse model to assess their antitumor efficacy, providing proof-of-concept for their proposed mechanism of action. nih.gov

Pharmacodynamic Biomarker Evaluation in Preclinical Models

Pharmacodynamic (PD) biomarkers are used to measure the biological effect of a drug on the body. bioxpressbiosimilars.com In preclinical models, these biomarkers can provide evidence of target engagement and help to establish a dose-response relationship. nih.govyoutube.com For a novel benzamide derivative, a PD biomarker could be the level of a specific enzyme that the compound is designed to inhibit, or a downstream signaling molecule. The evaluation of such biomarkers is crucial for translating preclinical findings to clinical studies. nih.govyoutube.com

Comparative Studies with Reference Compounds in Animal Systems

To understand the potential advantages of a new compound, its efficacy is often compared to that of a standard-of-care or reference compound in animal models. For example, the anti-inflammatory effects of a novel benzamide could be compared to a well-known nonsteroidal anti-inflammatory drug (NSAID). Similarly, the antitumor activity of a new anticancer benzamide derivative would be compared to existing chemotherapeutic agents. In the study of benzamide-based HDAC inhibitors, the in vitro activity of compound 7j was found to be marginally stronger than the reference drug entinostat. nih.gov Such comparative data is essential for determining the therapeutic potential of a new drug candidate.

Analytical Methodologies for Research of 3 Chloro N 3,4 Difluorophenyl Benzamide

Chromatographic Techniques for Purity Assessment and Isolation of 3-chloro-N-(3,4-difluorophenyl)benzamide

Chromatographic methods are indispensable for separating this compound from impurities, unreacted starting materials, and byproducts that may arise during its synthesis. These techniques are vital for both qualitative identification and quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound due to its high resolution and sensitivity. A reverse-phase HPLC (RP-HPLC) method is typically developed for this purpose, as the compound is moderately polar.

The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the target compound from any potential impurities. Key parameters include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. A C18 column is a common choice for the stationary phase, offering good retention and selectivity for benzamide (B126) derivatives. ekb.eg The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, run in either an isocratic or gradient elution mode to ensure the effective separation of compounds with varying polarities. ekb.egresearchgate.net Detection is typically performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which for aromatic compounds is generally in the range of 210-260 nm.

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

This method allows for the separation and quantification of the main compound while also detecting process-related impurities, ensuring the quality and purity of the substance for research purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

During the synthesis of this compound, volatile byproducts or residual starting materials may be present. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the identification and quantification of these volatile impurities. nih.gov The synthesis typically involves the reaction of 3-chlorobenzoyl chloride with 3,4-difluoroaniline (B56902); any unreacted precursors would be volatile enough for GC analysis.

In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a capillary column (e.g., a 5% phenyl polymethylsiloxane column). nih.gov As components elute from the column, they enter a mass spectrometer, which acts as a detector. nih.gov The mass spectrometer ionizes the molecules, typically using electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for definitive identification by comparison to spectral libraries. scholaris.ca

Table 2: Typical GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-500 m/z |

Spectroscopic Characterization of this compound and its Metabolites (for mechanistic understanding)

Spectroscopic techniques are essential for the unambiguous structural elucidation of this compound and for identifying its metabolites, which is crucial for understanding its mechanism of action and biological transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound. Both ¹H (proton) and ¹³C (carbon) NMR are used to provide detailed information about the carbon-hydrogen framework. uobasrah.edu.iq

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each aromatic proton. The protons on the 3-chlorobenzoyl ring and the 3,4-difluorophenyl ring will appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The amide proton (N-H) typically appears as a broad singlet. mdpi.com

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is characteristically deshielded, appearing at a high chemical shift (typically 160-170 ppm). The aromatic carbons show complex signals, with their chemical shifts influenced by the attached halogen atoms. Carbon-fluorine coupling (C-F) is also observed, which provides further structural confirmation. hw.ac.uk

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound (in CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| Amide N-H | ~8.5 | br s |

| 3-chlorobenzoyl ring protons | 7.4 - 7.9 | m |

| 3,4-difluorophenyl ring protons | 7.1 - 7.7 | m |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C=O (Amide) | ~164 |

| Aromatic C-F | 145 - 155 (d, J_CF) |

| Aromatic C-Cl | ~135 |

| Aromatic C-H & C-C | 110 - 140 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. uni-saarland.de For this compound (C₁₃H₈ClF₂NO), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙). The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the M⁺˙ peak. The fragmentation of benzanilides typically involves cleavage of the amide bond. researchgate.net This would lead to two primary fragment ions: the 3-chlorobenzoyl cation and the 3,4-difluoroanilino radical cation (or related ions). nih.govresearchgate.net Subsequent fragmentation can involve the loss of CO or halogen atoms. libretexts.org

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

|---|---|

| 267/269 | [M]⁺˙ Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |

| 139/141 | [ClC₆H₄CO]⁺ (3-chlorobenzoyl cation) |

| 129 | [C₆H₄F₂N]⁺ (3,4-difluoroaniline fragment) |

| 111/113 | [ClC₆H₄]⁺ (chlorophenyl cation) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within the molecule.

IR spectroscopy is used to identify the characteristic vibrations of specific bonds. uobasrah.edu.iq For this compound, the IR spectrum will show prominent absorption bands corresponding to the N-H stretch of the amide, the C=O stretch (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band). Additional characteristic peaks will be present for the aromatic C-H bonds, C=C ring stretches, and the C-Cl and C-F bonds. researchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The two aromatic rings and the amide group form a conjugated system that absorbs light in the ultraviolet region. The spectrum is expected to show strong absorptions corresponding to π→π* transitions. researchgate.net The position of the maximum absorbance (λ_max) is characteristic of the benzanilide chromophore.

Table 6: Predicted Spectroscopic Features (IR and UV-Vis) for this compound

| Spectroscopic Technique | Feature | Predicted Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| Infrared (IR) | N-H stretch | 3300 - 3250 |

| C=O stretch (Amide I) | 1680 - 1650 | |

| N-H bend (Amide II) | 1550 - 1520 | |

| C-F stretch | 1250 - 1100 | |

| C-Cl stretch | 800 - 600 | |

| UV-Visible (UV-Vis) | λ_max (π→π* transition) | ~250 - 270 nm |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-chlorobenzoyl chloride |

| 3,4-difluoroaniline |

| Acetonitrile |

Crystallographic Studies of this compound

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is a powerful and precise technique for determining the exact arrangement of atoms within a crystalline solid. This method would provide a definitive solid-state molecular structure of this compound.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. This analysis yields a detailed three-dimensional map of electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For analogous benzamide derivatives, single-crystal X-ray diffraction has been instrumental in revealing key structural features. For instance, studies on related fluorinated benzamides have detailed the planarity of the aromatic rings and the orientation of the central amide group. dcu.iedcu.iemdpi.com In the case of this compound, this technique would precisely define the dihedral angle between the 3-chlorobenzoyl and 3,4-difluorophenyl rings, as well as the conformation of the amide linkage.

Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds (e.g., N-H···O) and halogen bonds. These interactions are crucial in determining the stability and physical properties of the crystalline solid. For example, in the crystal structure of N-(3-chlorophenyl)benzamide, intermolecular N—H⋯O hydrogen bonds link the molecules into chains. researchgate.net

The key parameters obtained from a single-crystal X-ray diffraction study of this compound would be compiled into a crystallographic information file (CIF) and typically include the data presented in the interactive table below.

Interactive Table: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative as specific data for this compound is not publicly available. The parameters shown are typical for small organic molecules.)

| Parameter | Value | Description |

| Crystal system | Orthorhombic | A crystal system defined by three unequal axes at right angles. |

| Space group | P2₁2₁2₁ | The symmetry group of the crystal lattice. |

| a (Å) | 10.123 | The length of the 'a' axis of the unit cell. |

| b (Å) | 12.456 | The length of the 'b' axis of the unit cell. |

| c (Å) | 15.789 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 90 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 1989.5 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated density (g/cm³) | 1.543 | The theoretical density of the crystal. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Co-crystallization with Biological Targets

Co-crystallization is a technique used to obtain a crystal containing two or more different molecules in a specific stoichiometric ratio within the same crystal lattice. In pharmaceutical research, co-crystallizing a small molecule like this compound with its biological target (e.g., an enzyme or receptor) is a powerful method to understand their interaction at a molecular level.

The resulting co-crystal structure, determined by X-ray diffraction, can reveal the precise binding mode of the ligand in the active site of the protein. This includes identifying the key amino acid residues involved in the interaction, the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

While no specific co-crystallization studies involving this compound are reported, the general methodology would involve:

Preparation of the complex: The purified biological target is incubated with an excess of this compound to allow for complex formation.

Crystallization screening: A wide range of crystallization conditions (e.g., pH, temperature, precipitating agents) are tested to find the optimal conditions for the growth of high-quality co-crystals.

X-ray diffraction analysis: Once suitable co-crystals are obtained, they are analyzed using X-ray diffraction to determine the three-dimensional structure of the complex.

This information is invaluable for structure-based drug design, enabling the rational optimization of the compound's structure to enhance its binding affinity and selectivity for the target.

Future Directions and Research Gaps for 3 Chloro N 3,4 Difluorophenyl Benzamide

Exploration of Novel Therapeutic Applications based on Preclinical Findings

The benzamide (B126) scaffold is a well-established pharmacophore found in a variety of approved drugs with diverse therapeutic actions. Many benzamide derivatives have been investigated for their potential as anticancer, antimicrobial, and analgesic agents. evitachem.com The future exploration of 3-chloro-N-(3,4-difluorophenyl)benzamide would logically begin with a broad-based preclinical screening to identify its primary pharmacological activities.

Initial in vitro studies would be essential to determine the cytotoxic effects of the compound against a panel of human cancer cell lines. evitachem.com Compounds with similar structures have demonstrated inhibitory activity against various cancer cell lines, suggesting this as a primary area of investigation. evitachem.com Furthermore, the presence of halogen substituents on the phenyl rings suggests that the compound could be evaluated for antimicrobial and antifungal properties. zsmu.edu.ua

Another promising area of investigation is in the field of neuroscience. Certain benzamide derivatives have shown potential in targeting enzymes implicated in neurodegenerative diseases like Alzheimer's. mdpi.commonash.edu Therefore, preclinical models could be employed to assess the inhibitory activity of this compound against key enzymes such as acetylcholinesterase and β-secretase. mdpi.com

The following table summarizes potential therapeutic areas for investigation based on the activities of related benzamide compounds.

| Potential Therapeutic Area | Rationale based on Related Compounds | Initial Preclinical Assays |

| Oncology | Many benzamide derivatives exhibit antitumor activity. evitachem.com | Cytotoxicity screening against cancer cell lines. |

| Infectious Diseases | The presence of thiourea (B124793) and chlorine substituents in similar molecules suggests potential antimicrobial activity. evitachem.com | Testing against a panel of bacterial and fungal strains. |

| Neurology | Substituted benzamides have shown inhibitory activity against enzymes implicated in Alzheimer's disease. mdpi.commonash.edu | Enzyme inhibition assays (e.g., acetylcholinesterase, BACE1). |

| Pain Management | Several benzamide derivatives have demonstrated analgesic properties. evitachem.com | In vivo models of pain. |

Development of Advanced Delivery Systems for Research Investigations

The physicochemical properties of a novel compound, such as its solubility and stability, can significantly impact its utility in research and its potential for future therapeutic development. For a small molecule like this compound, advanced delivery systems can be crucial for overcoming potential limitations and for enabling targeted delivery in preclinical studies.

Nanoparticle-based drug delivery systems, for instance, offer several advantages. nih.gov Encapsulating the compound within nanoparticles can improve its mean residence time in the body and facilitate its delivery to specific tissues or organs. nih.gov This is particularly relevant for in vivo research, where achieving sufficient concentration at the target site is essential for observing a pharmacological effect.

Different types of nanocarriers could be explored for this compound, including:

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. mdpi.com

Polymeric Nanoparticles: These are solid colloidal particles that can be engineered to control the release of the encapsulated compound. mdpi.com

Micelles: These are self-assembling nanosized structures formed by amphiphilic molecules that can carry hydrophobic drugs in their core. mdpi.com

The development of such delivery systems would not only enhance the compound's research applications but also provide a foundation for future translational work. nih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Insights

To gain a deep understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. biobide.com These high-throughput techniques provide a global view of molecular changes within a biological system in response to a chemical compound, moving beyond a single-target approach. biobide.comunimi.it

The primary omics disciplines that would be instrumental in elucidating the mechanism of action of this compound include:

Genomics and Transcriptomics: These approaches analyze the complete set of an organism's genes and RNA transcripts, respectively. biobide.com They can reveal which genes and pathways are affected by the compound, offering clues to its primary targets and off-target effects. biobide.com

Proteomics: This is the large-scale study of proteins, their structures, and their functions. biobide.com By examining changes in the proteome of cells treated with the compound, researchers can identify proteins that are directly or indirectly modulated. biobide.com

Metabolomics: This field focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. nih.gov It can provide a real-time snapshot of the metabolic state of a cell or organism and how it is perturbed by the compound. mdpi.com

By combining these omics approaches, a more holistic and systems-level understanding of the compound's biological activity can be achieved, which is crucial for identifying its mechanism of action and for discovering potential biomarkers of its activity. mdpi.com

Translational Research Perspectives from Preclinical Data

The ultimate goal of preclinical research is to generate data that can be translated into clinical applications. pharmafeatures.com While clinical trials are outside the scope of this discussion, a forward-thinking translational research strategy is essential from the earliest stages of investigation. nih.gov

For a novel compound like this compound, a key aspect of translational research would be the careful selection and design of preclinical models. nih.gov The use of genetically engineered mouse models that mimic human diseases, for example, can provide more relevant data on the compound's potential efficacy. nih.govgenoway.com

Furthermore, the concept of "reverse translation" can be highly valuable. pharmafeatures.com This involves using data from human studies to inform and refine preclinical research. pharmafeatures.com For instance, if omics data from patients with a particular disease reveals a dysregulated pathway, this compound could be specifically tested for its ability to modulate that pathway in preclinical models.

A robust translational strategy should also focus on identifying and validating biomarkers in preclinical studies. nih.gov These biomarkers, which can be molecular, imaging, or physiological indicators, can later be used in clinical settings to monitor treatment response and to select patients who are most likely to benefit from the potential therapy. nih.gov

The following table outlines key considerations for a translational research approach for this compound.

| Translational Consideration | Approach | Rationale |

| Model Selection | Use of genetically engineered or humanized animal models. nih.govgenoway.com | To better mimic the pathophysiology of human diseases. nih.gov |

| Biomarker Discovery | Integration of omics technologies to identify potential biomarkers of drug response. biobide.comunimi.it | To enable patient stratification and monitoring in potential future clinical trials. nih.gov |

| Reverse Translation | Utilizing human disease data to guide preclinical experiments. pharmafeatures.com | To increase the clinical relevance of preclinical findings. pharmafeatures.com |

| Endpoint Selection | Focusing on clinically relevant endpoints in animal studies. nih.gov | To improve the predictive value of preclinical efficacy studies. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.